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molecular formula C15H15N3O B8422054 N2-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine

N2-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine

Cat. No. B8422054
M. Wt: 253.30 g/mol
InChI Key: HMUSVHZYELITJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08614240B2

Procedure details

20 mL of methanol was slowly added dropwise to the compound (b) prepared in Preparation 2 (1.31 mmol, 1 eq) and 5% Pd/C (0.4 g), and then the reaction mixture was charged with hydrogen and stirred at room temperature for 24 hours.
[Compound]
Name
2
Quantity
1.31 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
compound ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]2[O:11][C:12]3[CH:18]=[CH:17][C:16]([N+:19]([O-])=O)=[CH:15][C:13]=3[N:14]=2)=[CH:5][CH:4]=1)[CH3:2].[H][H]>[Pd].CO>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10]2[O:11][C:12]3[CH:18]=[CH:17][C:16]([NH2:19])=[CH:15][C:13]=3[N:14]=2)=[CH:7][CH:8]=1)[CH3:2]

Inputs

Step One
Name
2
Quantity
1.31 mmol
Type
reactant
Smiles
Name
Quantity
0.4 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
compound ( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)NC=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C(C)C1=CC=C(C=C1)NC=1OC2=C(N1)C=C(C=C2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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